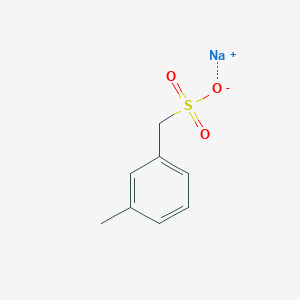

Sodium (3-methylphenyl)methanesulfonate

Descripción

Sodium (3-methylphenyl)methanesulfonate is an organosulfur compound with the molecular formula C₈H₉NaO₃S. It consists of a methanesulfonate group (-SO₃⁻) bonded to a 3-methylphenyl ring and a sodium counterion. This compound is commercially available (CAS 49877) and is utilized in diverse industrial and research applications, including organic synthesis, pharmaceuticals, and materials science . Its sodium salt form enhances water solubility and stability compared to its acidic or esterified counterparts, making it suitable for processes requiring controlled reactivity .

Propiedades

Fórmula molecular |

C8H9NaO3S |

|---|---|

Peso molecular |

208.21 g/mol |

Nombre IUPAC |

sodium;(3-methylphenyl)methanesulfonate |

InChI |

InChI=1S/C8H10O3S.Na/c1-7-3-2-4-8(5-7)6-12(9,10)11;/h2-5H,6H2,1H3,(H,9,10,11);/q;+1/p-1 |

Clave InChI |

AQAMPWVXFRSBIP-UHFFFAOYSA-M |

SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)[O-].[Na+] |

SMILES canónico |

CC1=CC(=CC=C1)CS(=O)(=O)[O-].[Na+] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Sodium (3-methylphenyl)methanesulfonate belongs to a broader class of sulfonate compounds. Below is a detailed comparison with structurally or functionally related derivatives:

Structural Analogs: Aryl Methanesulfonates

Key Insights :

- Electronic Effects: The 3-methylphenyl group in the target compound provides mild electron-donating effects, contrasting with the electron-withdrawing cyano or trifluoromethyl groups in analogs. This influences reactivity in substitution reactions and metal complexation .

- Solubility : Sodium salts (e.g., Sodium (3-methylphenyl)methanesulfonate) exhibit superior water solubility compared to sulfonyl chlorides or esters, which are often lipophilic .

Metal Counterion Variations

Key Insights :

- Toxicity : Sodium-based sulfonates are preferable in biological or environmental applications due to low toxicity, whereas lead variants pose significant health risks .

- Stability : Sodium salts resist thermal decomposition, unlike lead sulfonates, which degrade under moderate heat .

Functional Group Variations: Esters vs. Salts

Key Insights :

- Reactivity : Sulfonate esters (e.g., ethyl methanesulfonate) are potent alkylating agents but pose mutagenic risks, limiting their use to controlled laboratory settings .

- Thermal Stability : Sodium sulfonate salts avoid the decomposition hazards associated with esters, which release volatile byproducts under heat .

Performance in Industrial Processes

- Leaching Efficiency : Methanesulfonic acid (MSA) derivatives, including sodium salts, demonstrate superior leaching efficiency for rare earth elements (REEs) compared to p-toluenesulfonic acid (PTSA) or HCl. The low steric hindrance of methanesulfonates facilitates stable REE complexes, enhancing metal recovery .

- Electrodeposition : Sodium methanesulfonate electrolytes (e.g., in Ni-Fe alloy plating) produce coatings with refined grain structure and reduced internal stress, outperforming traditional sulfate-based baths .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.